![molecular formula C15H15N5O3S B2383458 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894067-63-1](/img/structure/B2383458.png)
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone” is a research compound1. Its molecular formula is C20H19N5O3S and its molecular weight is 409.461.
Synthesis Analysis
The synthesis pathway for this compound involves the synthesis of intermediate compounds followed by their coupling to form the final product1. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine1.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Compounds bearing structural motifs similar to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone have been explored for their antioxidant and anticancer activities. Novel derivatives have shown promising results in scavenging free radicals and exhibiting cytotoxicity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. This suggests potential therapeutic applications in oncology (Tumosienė et al., 2020).
Hypotension and Heart Rate Activity
Research on triazolo- and tetrazolopyridazine derivatives, which share structural features with the compound , has demonstrated their effectiveness in lowering blood pressure without affecting heart rate in animal models. These findings indicate potential applications in cardiovascular therapy (Katrusiak et al., 2001).
Antimicrobial Activities
Azole derivatives, including those structurally related to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone, have been synthesized and shown to possess antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Structure and Chemical Analysis
Studies have also focused on the synthesis and structural analysis of compounds with similar frameworks, providing insights into their chemical properties and potential applications in medicinal chemistry and pharmaceutical development (Sallam et al., 2021).
HIV and Kinesin Inhibitors
Research into triazolothiadiazole and triazolothiadiazine derivatives has highlighted their potential as inhibitors of HIV and kinesin Eg5, demonstrating the broad therapeutic potential of compounds within this chemical class (Khan et al., 2014).
Direcciones Futuras
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, you may want to consult a specialist in this field.
Propiedades
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-14(19-5-8-22-9-6-19)10-24-15-17-16-13-4-3-11(18-20(13)15)12-2-1-7-23-12/h1-4,7H,5-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZAHCRAPVDAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

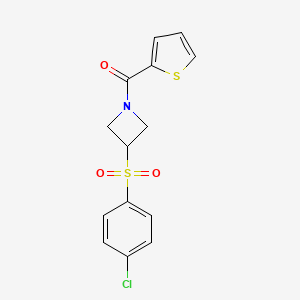
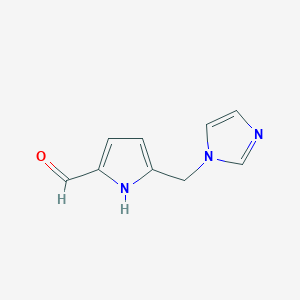
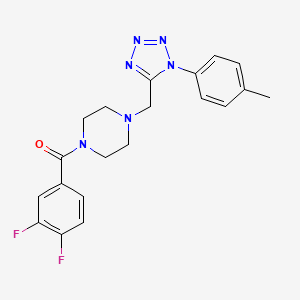
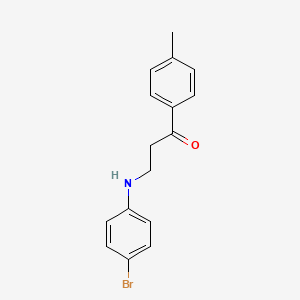
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
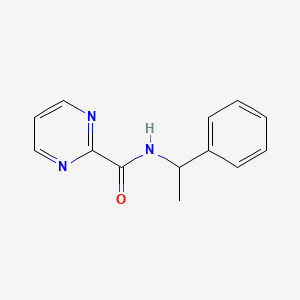
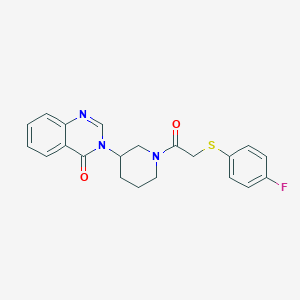

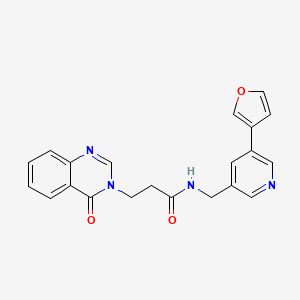
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
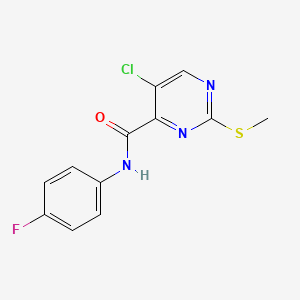
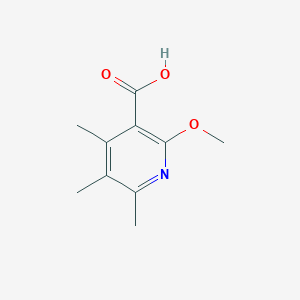
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)